molecular formula C25H20N4O5S B2654804 (Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide CAS No. 866866-87-7

(Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2654804
CAS No.: 866866-87-7
M. Wt: 488.52
InChI Key: NFVNBTAUILAURU-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a chromene moiety, and a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methoxyphenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The chromene moiety can be introduced via a condensation reaction involving salicylaldehyde and an appropriate ketone. Finally, the sulfonohydrazide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for the development of bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, the oxadiazole ring may interact with metal ions, influencing enzyme activity, while the chromene moiety can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the oxadiazole and chromene moieties.

    4-Methoxyamphetamine: Contains the methoxyphenyl group but has a different core structure.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Features a methoxyphenyl group and a different aromatic system.

Uniqueness

(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, chromene moiety, and sulfonohydrazide group allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-16-7-13-20(14-8-16)35(30,31)29-27-25-21(15-18-5-3-4-6-22(18)33-25)24-26-23(28-34-24)17-9-11-19(32-2)12-10-17/h3-15,29H,1-2H3/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNBTAUILAURU-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.